![molecular formula C15H20O3S B1391675 S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate CAS No. 1215610-92-6](/img/structure/B1391675.png)
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
Overview
Description
“S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate” is a synthetic compound produced in a laboratory setting. It has a CAS Number of 1215610-92-6 and a molecular weight of 280.39 .
Molecular Structure Analysis
The IUPAC name of the compound is S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate . The InChI code is 1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H20O3S . The average mass is 280.383 Da and the monoisotopic mass is 280.113312 Da .
Scientific Research Applications
Enantiomer Resolution and Absolute Configuration Determination : A study focused on resolving the nonsteroidal antiandrogen ICI 176334, which shares structural similarities with S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate, demonstrating the importance of stereochemistry in drug development (Tucker & Chesterson, 1988).
Anti-inflammatory Activity : Research into β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , has shown significant anti-inflammatory activity, underscoring its potential therapeutic applications (Dilber et al., 2008).
Neuroprotective Properties : Phenylpropanoid esters, related to the compound, have been isolated from the roots of Scrophularia buergeriana and demonstrated protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).
Metabolic Pathway Insights : A study on the formation of 2-hydroxypropylmercapturic acid from halogenated propanes in rats provides insights into metabolic pathways that could be relevant for the metabolism of similar compounds (Barnsley, 1966).
Mechanistic Understanding in Chemical Reactions : Research on electrophilic substitution reactions of derivatives structurally related to S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate helps in understanding the mechanistic aspects of chemical transformations (Clarke et al., 1973).
Synthesis and Resolution Studies : Studies on the synthesis and resolution of related compounds provide valuable information for the chemical synthesis and purification of S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate (Drewes et al., 1992).
Safety and Hazards
properties
IUPAC Name |
S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYROPNVBMIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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